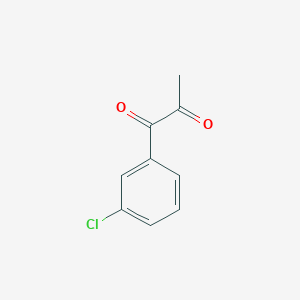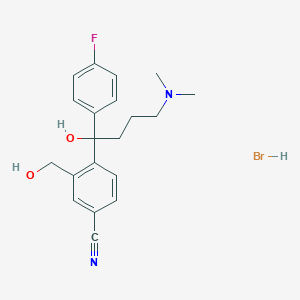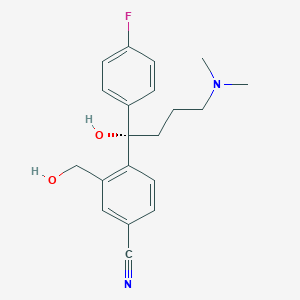![molecular formula C15H11BrN2O B195695 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide CAS No. 59690-97-0](/img/structure/B195695.png)
10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide
概要
説明
準備方法
The synthesis of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide typically involves the bromination of carbamazepine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under controlled conditions to ensure selective bromination at the desired position on the carbamazepine molecule .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.
化学反応の分析
10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
作用機序
The exact mechanism of action of 10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide is not fully understood. it is believed to exert its effects by interacting with sodium channels in the nervous system, similar to carbamazepine. This interaction inhibits the repetitive firing of neurons, which is beneficial in controlling seizures and other neurological conditions .
類似化合物との比較
10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide is similar to other carbamazepine derivatives, such as:
Carbamazepine: The parent compound, used primarily as an anticonvulsant and mood stabilizer.
10,11-Dihydrocarbamazepine: A metabolite of carbamazepine with similar pharmacological properties.
Oxcarbazepine: A structural analog of carbamazepine with fewer side effects and a different metabolic profile.
The uniqueness of this compound lies in its bromine substitution, which can influence its chemical reactivity and biological activity compared to other carbamazepine derivatives.
特性
IUPAC Name |
5-bromobenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-9H,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWUKVYDIGVLTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208399 | |
| Record name | 10-Bromocarbamazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59690-97-0 | |
| Record name | 10-Bromocarbamazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059690970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Bromocarbamazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-BROMO-5H-DIBENZO(B,F)AZEPINE-5-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6424369828 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 10-Bromocarbamazepine in pharmaceutical analysis?
A: 10-Bromocarbamazepine is a known impurity found in carbamazepine drug substances and tablets. [, ] This impurity is a by-product generated during the manufacturing process of carbamazepine. [] Its presence is undesirable and needs to be carefully controlled to ensure the quality and safety of the drug product.
Q2: Are there analytical methods available to quantify 10-Bromocarbamazepine in carbamazepine samples?
A: Yes, both direct current polarography (DCP) and differential pulse polarography (DPP) have been successfully employed to determine 10-Bromocarbamazepine levels in carbamazepine. [] These electrochemical methods exploit the compound's ability to undergo a two-electron debromination reaction. [] For instance, DPP offers a higher sensitivity, detecting as low as 10 ppm of bromine, equivalent to a 3 x 10-6 mol/L concentration of 10-Bromocarbamazepine. [] Additionally, a liquid chromatography (LC) method using a diol column and a mobile phase consisting of acetonitrile, methanol, and aqueous acetic acid is also capable of detecting 10-Bromocarbamazepine at levels as low as 0.03%. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B195662.png)
